2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid
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Overview
Description
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thioxo-triazole ring, and a phenoxyacetic acid moiety
Preparation Methods
The synthesis of 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves multiple steps. One common synthetic route includes the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form the thioxo-triazole ring. This intermediate is then reacted with 2-hydroxybenzaldehyde to form the imino-methylphenoxy intermediate. Finally, this intermediate is reacted with chloroacetic acid to yield the target compound. The reaction conditions typically involve refluxing in ethanol or methanol and the use of acid or base catalysts .
Chemical Reactions Analysis
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The thioxo-triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can interact with cell membranes, affecting their permeability and function. The phenoxyacetic acid moiety can act as a ligand, binding to metal ions and affecting their biological activity .
Comparison with Similar Compounds
Similar compounds to 2-(2-(((3-(3-Methoxyphenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)phenoxy)acetic acid include:
2-Methoxyphenylacetic acid: Similar in structure but lacks the thioxo-triazole ring.
2-Methylphenoxyacetic acid: Similar in structure but lacks the methoxy group and thioxo-triazole ring.
Pinacol boronic esters: Used in similar synthetic applications but have different functional groups and reactivity
These compounds highlight the uniqueness of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O4S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-[(E)-[3-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H16N4O4S/c1-25-14-7-4-6-12(9-14)17-20-21-18(27)22(17)19-10-13-5-2-3-8-15(13)26-11-16(23)24/h2-10H,11H2,1H3,(H,21,27)(H,23,24)/b19-10+ |
InChI Key |
KFSHZIDMMUCWOX-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OCC(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OCC(=O)O |
Origin of Product |
United States |
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